
3-(4-Chloro-2-methylphenoxy)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-2-methylphenoxy)butan-2-one is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorinated phenoxy group attached to a butanone backbone
Mécanisme D'action
Target of Action
The compound 3-(4-Chloro-2-methylphenoxy)-2-butanone is a derivative of phenoxyacetic acid . It primarily targets broadleaf weeds . The compound acts by mimicking the auxin growth hormone indoleacetic acid (IAA) .
Mode of Action
The compound interacts with its targets by inducing rapid, uncontrolled growth . This process is often referred to as “growing to death”. The compound’s interaction with its targets results in the selective killing of broad-leaf weeds, leaving the crops relatively unaffected .
Biochemical Pathways
The compound affects the biochemical pathways related to growth and development in plants. It mimics the auxin growth hormone, disrupting the normal growth processes of the targeted weeds . The compound’s degradation involves the cleavage of the ether bond and the action of phenol hydroxylases .
Pharmacokinetics
It is known that the compound’s bioavailability can be improved by conversion into ionic liquids .
Result of Action
The primary result of the compound’s action is the selective killing of broad-leaf weeds . By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these weeds, leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, drought conditions can increase the soil persistence of the compound, potentially increasing soil contamination . The compound’s herbicidal activity has been tested under greenhouse conditions .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth
Cellular Effects
It is plausible that, like other phenoxy herbicides, it could influence cell function by disrupting normal growth patterns
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one typically involves the etherification of 4-chloro-2-methylphenol with a suitable butanone derivative. One common method involves the reaction of 4-chloro-2-methylphenol with 2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-2-methylphenoxy)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-2-methylphenoxy)-2-butanoic acid.
Reduction: Formation of 3-(4-Chloro-2-methylphenoxy)-2-butanol.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(4-Chloro-2-methylphenoxy)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including herbicidal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of herbicides and other agrochemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Another phenoxy compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with structural similarities.
Uniqueness
3-(4-Chloro-2-methylphenoxy)butan-2-one is unique due to its specific structural features and the presence of a butanone backbone. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
3-(4-chloro-2-methylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-6-10(12)4-5-11(7)14-9(3)8(2)13/h4-6,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRVWLKXKJUFJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
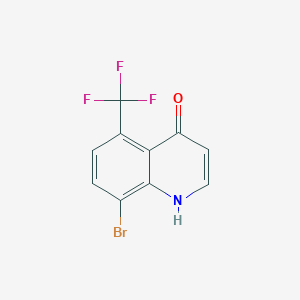
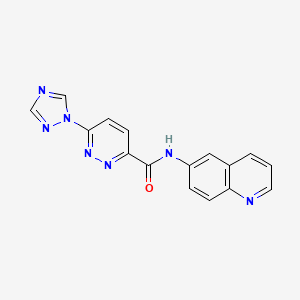
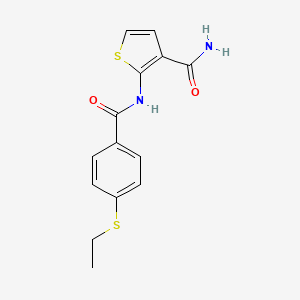
![(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2374222.png)

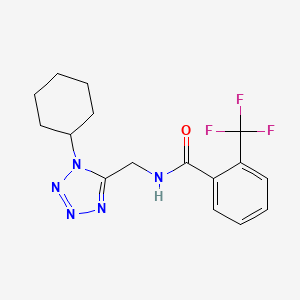

![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)

![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)
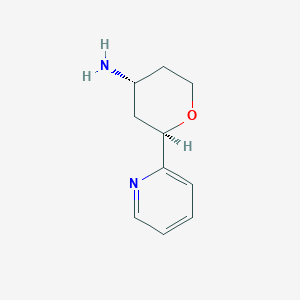
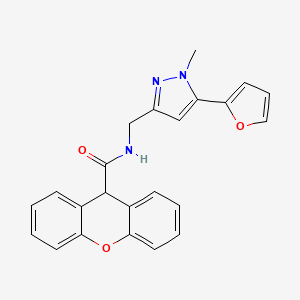
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)
![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)
